molecular formula C20H18Cl2N4O B12197473 (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

(2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B12197473
M. Wt: 401.3 g/mol
InChI Key: JHNUSYQHCRDOGP-FNORWQNLSA-N
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Description

The compound (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic molecule that features a dichlorophenyl group, a triazolopyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the dichlorophenyl intermediate.

    Formation of the Triazolopyridinyl Intermediate: The triazolopyridinyl group is synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor.

    Coupling Reaction: The dichlorophenyl intermediate and the triazolopyridinyl intermediate are coupled using a piperidine derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, resulting in the formation of saturated derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated derivatives of the prop-2-en-1-one moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, which can lead to the development of new biochemical tools.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets that are relevant in disease treatment.

Industry

In the industrial sector, the compound is used in the development of new materials with unique chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound binds to these targets, leading to a series of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dichlorophenyl)-1-[4-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one: Lacks the triazole ring, which may affect its binding affinity and specificity.

    (2E)-3-(2,4-dichlorophenyl)-1-[4-(1,2,3-triazol-4-yl)piperidin-1-yl]prop-2-en-1-one: Contains a different triazole isomer, which can influence its chemical reactivity and biological activity.

Uniqueness

The presence of the triazolopyridinyl group in (2E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one imparts unique chemical and biological properties, making it a valuable compound for various applications. This structural feature can enhance its binding interactions with specific targets, leading to improved efficacy in its intended applications.

Properties

Molecular Formula

C20H18Cl2N4O

Molecular Weight

401.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C20H18Cl2N4O/c21-16-6-4-14(17(22)13-16)5-7-19(27)25-11-8-15(9-12-25)20-24-23-18-3-1-2-10-26(18)20/h1-7,10,13,15H,8-9,11-12H2/b7-5+

InChI Key

JHNUSYQHCRDOGP-FNORWQNLSA-N

Isomeric SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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